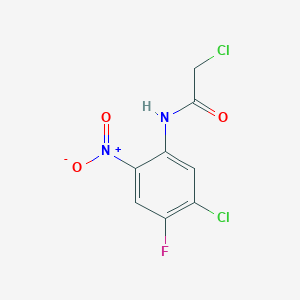
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-2-nitroaniline.
Chlorination: The nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent, resulting in 5-chloro-4-fluoro-2-nitroaniline.
Acetylation: The final step involves the acetylation of the chlorinated nitro compound with chloroacetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-Chloro-N-(5-chloro-4-fluoro-2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-4-fluoro-2-nitroaniline and acetic acid.
Scientific Research Applications
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide: Lacks the additional chloro substituent.
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: Lacks the 2-chloro substituent.
2-Chloro-N-(4-fluoro-2-nitrophenyl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity. The combination of these substituents with the nitro group and acetamide moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
CAS No. |
828259-09-2 |
|---|---|
Molecular Formula |
C8H5Cl2FN2O3 |
Molecular Weight |
267.04 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl2FN2O3/c9-3-8(14)12-6-1-4(10)5(11)2-7(6)13(15)16/h1-2H,3H2,(H,12,14) |
InChI Key |
SSHNJNIFBIPFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


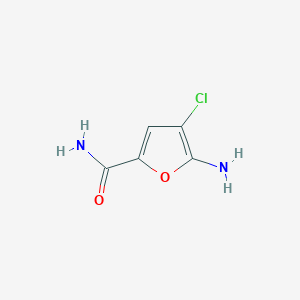
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
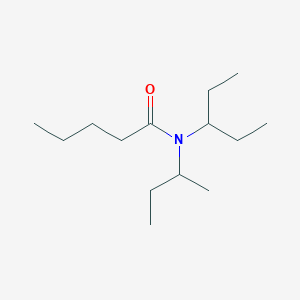
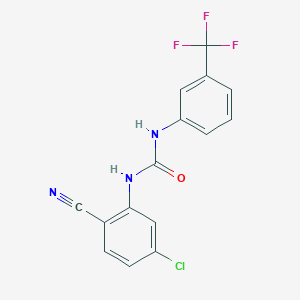
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
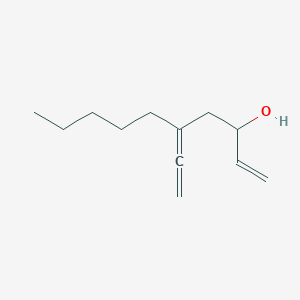

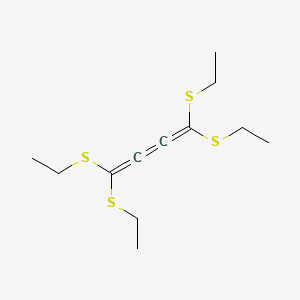

![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
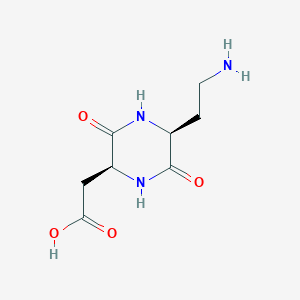

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
